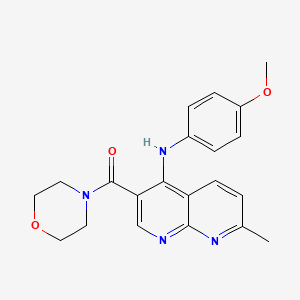

(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone, also known as MMN or MMN-1, is a small molecule inhibitor that has shown promise in cancer research. MMN-1 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of related compounds have been reported, demonstrating the chemical versatility and potential utility of this class of compounds in scientific research. For instance, the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery highlights the synthetic applicability of morpholino derivatives in creating prodrugs with enhanced skin permeability (Rautio et al., 2000). Another study reports on the synthesis, DFT calculations, and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, showcasing the potential of naphthyridine derivatives in materials science (Halim & Ibrahim, 2017).

Pharmaceutical Research

Extensive research has been conducted on the medicinal applications of naphthyridine derivatives, including their potential in cancer treatment. For example, a novel naphthyridine derivative was shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its potential as a therapeutic agent (Kong et al., 2018). Another study on antioxidant and anticancer activity of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated that some derivatives exhibit significant anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Organic Electronics

Research on the use of aryl(6-arylpyridin-3-yl)methanone ligands in the development of red phosphorescent Ir(III) complexes for organic light-emitting diodes (OLEDs) underscores the relevance of naphthyridine derivatives in the field of organic electronics. These complexes have been characterized for their photophysical and electroluminescent properties, showcasing their utility in fabricating efficient OLED devices (Kang et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetserine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell division, growth, and death .

Mode of Action

It’s worth noting that compounds with similar structures have been involved inSuzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The involvement of similar compounds in suzuki–miyaura cross-coupling reactions suggests that they may influence pathways related tocarbon-carbon bond formation .

Pharmacokinetics

The compound’s molecular weight, which can influence its pharmacokinetic properties, is approximately227.258 Da .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Action Environment

One study suggests that the compound’s reaction with hydroxyl radicals has a half-life of approximately0.431 days , indicating that it may be relatively stable in the environment.

Propiedades

IUPAC Name |

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-14-3-8-17-19(24-15-4-6-16(27-2)7-5-15)18(13-22-20(17)23-14)21(26)25-9-11-28-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOOWJFHIYTVEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)